molecular formula C17H22BrNO3 B112639 1-Boc-4-(4-Bromobenzoyl)piperidine CAS No. 439811-37-7

1-Boc-4-(4-Bromobenzoyl)piperidine

Cat. No.: B112639
CAS No.: 439811-37-7
M. Wt: 368.3 g/mol
InChI Key: CJXZBFPDZDHCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(4-Bromobenzoyl)piperidine typically involves the reaction of 4-(4-bromobenzoyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(4-Bromobenzoyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted piperidine derivatives.

    Reduction: 1-Boc-4-(4-hydroxybenzyl)piperidine.

    Oxidation: this compound N-oxide.

Scientific Research Applications

1-Boc-4-(4-Bromobenzoyl)piperidine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-Bromobenzoyl)piperidine is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but is used to create compounds that may interact with various molecular targets and pathways, such as enzymes and receptors .

Comparison with Similar Compounds

Comparison: 1-Boc-4-(4-Bromobenzoyl)piperidine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block compared to its chlorinated, fluorinated, or methylated counterparts .

Properties

IUPAC Name

tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXZBFPDZDHCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628761
Record name tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439811-37-7
Record name tert-Butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.